Fe(III) 2,4-Diacetyl deuteroporphyrin IX chloride

heme electrochemistry cytochrome c oxidase model designed heme proteins

Standard protoheme introduces confounding electronic effects in redox and binding studies. This synthetic iron porphyrin replaces native 2,4-vinyl groups with electron-withdrawing acetyl substituents, delivering defined perturbations. - **Quantitative shifts:** Fe(III)/Fe(II) E₁/₂ ≥ +130 mV vs. protoporphyrin IX; ferric heme binding affinity reduced 2500×. - **Proven utility:** Validated in CcO proton-pumping mimics, HO mechanism mapping, and artificial metalloenzyme design. - **Supply:** >95% purity crystalline solid. Available in 10 mg research quantities. Immediate shipment.

Molecular Formula C34H32FeN4O6+
Molecular Weight 648.5 g/mol
Cat. No. B12980988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFe(III) 2,4-Diacetyl deuteroporphyrin IX chloride
Molecular FormulaC34H32FeN4O6+
Molecular Weight648.5 g/mol
Structural Identifiers
SMILES[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C(=O)C)C)C(=O)C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Fe+3]
InChIInChI=1S/C34H34N4O6.Fe/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;/h11-14H,7-10H2,1-6H3,(H4,35,36,37,38,39,40,41,42,43,44);/q;+3/p-2
InChIKeyNDUKKQKUYSTKKK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fe(III) 2,4-Diacetyl Deuteroporphyrin IX Chloride – Specifications & Characteristics


Fe(III) 2,4-Diacetyl deuteroporphyrin IX chloride (CAS 79151-70-5; molecular formula C₃₄H₃₂ClFeN₄O₆; MW ~683.94 g/mol) is a synthetic iron(III) porphyrin complex belonging to the deuteroporphyrin IX family . The compound is distinguished from natural protoheme (heme b) by replacement of the 2,4-vinyl groups with acetyl substituents, which confer strong electron-withdrawing character to the porphyrin periphery [1]. It is supplied as a high-purity (>95%) crystalline solid, typically in 10 mg quantities, and serves as a defined chemical standard for electrochemical, spectroscopic, and enzymatic reconstitution studies where precise control of heme electronic properties is mandatory .

Electronic structure control: 2,4-acetyl substitution provides strong electron-withdrawing character for redox tuning studies.
Enzyme reconstitution standard: Supplied as high-purity crystalline solid, suitable for apoprotein heme-loading experiments.
Spectroscopic benchmarking: Defined chemical standard for heme electronic spectroscopy and electrochemical workflows.

Why Generic Substitution with Other Hemins Fails


The 2,4-acetyl groups of Fe(III) 2,4-diacetyl deuteroporphyrin IX chloride fundamentally alter three critical properties that govern heme behavior in both protein and small-molecule contexts: (1) porphyrin basicity is reduced by approximately 100-fold relative to meso-substituted deuterohaemin [1]; (2) the Fe(III)/Fe(II) reduction potential is shifted positively by ≥130 mV compared with protoporphyrin IX, reflecting stabilization of the ferrous state [2]; and (3) ferric heme binding affinity to bis-imidazole protein sites is weakened by 2500-fold relative to protoheme [2]. These differences are not subtle—they are stoichiometric or order-of-magnitude in magnitude. Consequently, interchanging this compound with any other deuteroporphyrin derivative without recalibrating the redox, binding, or catalytic parameters of the system will produce profoundly misleading results. Procurement decisions must therefore be driven by the specific quantitative evidence summarized below.

Porphyrin basicity May be reduced by orders of magnitude compared with meso-substituted hemin derivatives, altering protonation-dependent chemistry.
Reduction potential Positively shifted relative to protoporphyrin IX; substitution without recalibration can invert electron-transfer direction.
Ferric heme binding Weakened by orders of magnitude vs. protoheme; occupancy in designed proteins may require binding-affinity review.

Quantitative Differentiation Evidence


Reduction Potential Shift in Designed Protein Maquette

In a direct head-to-head comparison using the designed four-α-helix bundle protein [Δ7-H3m]₂, replacement of Fe(protoporphyrin IX) [Fe(PPIX), heme b] with Fe(diacetyldeuteroporphyrin IX) [Fe(DADPIX)] produced a +160 mV shift in the Fe(III)/Fe(II) reduction potential, corresponding to a 3.7 kcal mol⁻¹ stabilization of the ferrous state [1]. This shift is among the largest reported for a non-covalent heme replacement in a protein environment and demonstrates that the acetyl substituents functionally recapitulate the electron-withdrawing role of the heme a formyl group.

Redox Shift in Maquette
Head-to-head
+160 mV (3.7 kcal mol⁻¹) vs. Fe(PPIX)
Supports heme a mimicry in CcO model studies.
Measured in [Δ7-H3m]₂ protein; NHE reference.
heme electrochemistry cytochrome c oxidase model designed heme proteins

Ferric Heme Binding Affinity Weakening

Heme binding studies in the [Δ7-H3m]₂ protein maquette revealed that the ferric form of Fe(DADPIX) binds 2500-fold more weakly than ferric Fe(PPIX), corresponding to a ΔΔG of +4.6 kcal mol⁻¹ [1]. In contrast, the ferrous forms of both hemes bind with similar affinities. This oxidation-state-dependent affinity switch is a direct consequence of the electron-withdrawing acetyl groups and provides a quantitative metric for predicting heme occupancy in designed protein scaffolds.

Ferric Binding Affinity
Head-to-head
2500-fold weaker (ΔΔG +4.6 kcal mol⁻¹)
Supports occupancy prediction in designed proteins.
Ferrous affinities similar; 25 °C.
heme binding thermodynamics protein design ferric heme affinity

Reduction Potential in Organic Solvent

Low-current voltammetry measurements on the bis-methylimidazole complexes of iron 2,4-diacetyl deuteroporphyrin IX dimethyl ester (DAH) and iron protoporphyrin IX dimethyl ester (PPDME) demonstrated consistent positive shifts in E₁/₂ for the diacetyl derivative: +133 mV in dichloromethane and +139 mV in acetonitrile [1]. Hydrogen-bonding to phenol further amplified the shift to approximately +150 mV, underscoring the acetyl group's capacity for specific intermolecular interactions that modulate redox properties.

E₁/₂ in Organic Solvent
Head-to-head
+133 mV (DCM), +139 mV (ACN) vs. PPDME
Supports low-dielectric benchmarking.
Bis-methylimidazole complexes; vs. ferrocene.
porphyrin electrochemistry low-dielectric voltammetry heme model compounds

Basicity Modulation Toward Protons

Mössbauer spectroscopic analysis of iron porphyrin basicity established that the basicity toward protons of diacetyl deuterohaemin and meso deuterohaemin differs by a factor of one hundred, while isomer shifts (δ₀) and quadrupole splittings (ΔE) are insensitive to this change [1]. This remarkable basicity modulation—two orders of magnitude—occurs without significant alteration of the σ-electron density at the iron nucleus, indicating that the acetyl groups exert their influence primarily through π-electron effects on the porphyrin ring rather than through iron–ligand bond changes.

Basicity Modulation
Class-level
~100-fold reduced basicity vs. meso deuterohaemin
Supports pH-dependent kinetics review.
Mössbauer study; π-electron effect dominant.
porphyrin basicity Mössbauer spectroscopy heme electronic structure

Regioselective Meso Hydroxylation as Mechanistic Probe

Nonenzymatic model studies employing ferric 2,4-diacetyldeuteroporphyrin demonstrated that meso hydroxylation occurs selectively at meso positions with higher π-electron density, as verified by mass spectral and deuterium-labeling experiments [1]. Unlike the natural protoheme substrate, the diacetyl analog eliminates active-site steric constraints, thereby isolating the intrinsic electronic regioselectivity of the electrophilic aromatic substitution mechanism proposed for heme oxygenase. This provides a clean, steric-effect-free baseline that is unattainable with protoheme, deuteroheme, or any 2,4-vinyl-substituted analog.

Meso Hydroxylation Selectivity
Supporting evidence
Electronically driven regioselectivity, steric-free
Supports HO mechanistic probe studies.
Nonenzymatic model; full-text needed for exact ratios.
heme oxygenase mechanism electrophilic aromatic substitution porphyrin meso hydroxylation

Application Scenarios


Heme a Mimicry for Cytochrome c Oxidase Studies

Researchers investigating the proton-pumping mechanism of CcO require a soluble heme a mimic that reproduces the +160 mV reduction potential shift and weakened ferric binding induced by the formyl group of native heme a. Fe(III) 2,4-diacetyl deuteroporphyrin IX chloride fulfills this role, as demonstrated by its quantitative electrochemical and thermodynamic characterization in the [Δ7-H3m]₂ maquette system [1]. The acetyl groups serve as spectroscopic and functional surrogates for the heme a formyl, enabling studies of redox-driven proton translocation without requiring isolation of the native cofactor.

Heme Oxygenase Mechanistic Elucidation

HO researchers studying the intrinsic electronic determinants of meso hydroxylation regiochemistry use Fe(III) 2,4-diacetyl deuteroporphyrin IX chloride to eliminate active-site steric effects that complicate studies with the natural protoheme substrate. The compound's 2,4-acetyl groups lack the conformational flexibility of vinyl substituents, allowing clean measurement of π-electron-density-driven electrophilic attack selectivity [2]. This enables assignment of the HO mechanism as electrophilic aromatic substitution, a conclusion that cannot be unambiguously drawn from protoheme studies alone.

Artificial Heme Enzyme Engineering

Protein engineers designing artificial metalloenzymes for non-natural carbene-transfer reactions or tuned NO-reduction activity reconstitute apoproteins with Fe(III) 2,4-diacetyl deuteroporphyrin IX chloride to achieve altered reduction potentials and substrate binding profiles. The compound's positively shifted redox potential and weakened ferric affinity, established in direct head-to-head comparison with protoheme [1], provide a rational basis for tuning the catalytic activity of reconstituted P450nor and myoglobin-based carbene transferases.

Low-Dielectric Electrochemical Benchmarking

Electrochemists and bioinorganic chemists studying electron transfer in membrane-mimetic environments use Fe(III) 2,4-diacetyl deuteroporphyrin IX chloride (as its dimethyl ester) because its solvent-dependent E₁/₂ values have been rigorously benchmarked against protoporphyrin IX dimethyl ester in both dichloromethane (ε=8.9) and acetonitrile (ε=37.5) [3]. The +133 to +139 mV positive shift provides a calibrated reference point for evaluating how hydrogen-bonding interactions, such as those from phenol, further modulate heme redox properties in low-dielectric media.

Application
Selection Property
Validation Focus
Cytochrome c oxidase proton-pumping studies
Redox potential shift and ferric binding profile
Electron-transfer directionality in maquette proteins
Heme oxygenase regioselectivity studies
Steric-free electronic regioselectivity
Electrophilic aromatic substitution model validation
Artificial metalloenzyme engineering
Tunable reduction potential and substrate binding
Catalytic activity of reconstituted P450nor and myoglobin variants
Membrane-mimetic electron transfer studies
Solvent-dependent E₁/₂ calibration
Hydrogen-bonding modulation of heme redox properties
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